(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779857
InChI: InChI=1S/C6H9NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-5,7H,1-3H2;1H/t4-,5-;/m1./s1
SMILES:
Molecular Formula: C6H10ClNO
Molecular Weight: 147.60 g/mol

(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride

CAS No.:

Cat. No.: VC15779857

Molecular Formula: C6H10ClNO

Molecular Weight: 147.60 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride -

Specification

Molecular Formula C6H10ClNO
Molecular Weight 147.60 g/mol
IUPAC Name (1R,4R)-2-azabicyclo[2.2.1]heptan-5-one;hydrochloride
Standard InChI InChI=1S/C6H9NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-5,7H,1-3H2;1H/t4-,5-;/m1./s1
Standard InChI Key RDIAMFXDTSBSAO-TYSVMGFPSA-N
Isomeric SMILES C1[C@@H]2CC(=O)[C@H]1CN2.Cl
Canonical SMILES C1C2CC(=O)C1CN2.Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane skeleton, a bridged bicyclic system with two fused cyclohexane rings. The (1R,4R) configuration denotes the absolute stereochemistry at the first and fourth carbon atoms, ensuring enantiomeric purity critical for asymmetric synthesis . The ketone at position 5 and the protonated amine at position 2 contribute to its reactivity, while the hydrochloride salt improves aqueous solubility .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀ClNO
Molecular Weight147.6 g/mol
CAS Number1228600-28-9
Purity97%
SMILES NotationCl.O=C1C[C@H]2C[C@@H]1CN2
Related Base CompoundC₆H₉NO (CAS 1228748-72-8)

Stereochemical Significance

The rigid bicyclic framework enforces a specific spatial arrangement, reducing conformational flexibility and enhancing selectivity in chiral environments. Comparative analysis with its free base form (C₆H₉NO) reveals that the hydrochloride salt exhibits superior solubility in polar solvents, a trait leveraged in reaction optimization . The InChIKey (AWMWNFQHDSRGDB-LXDRQGDMNA-N) and canonical SMILES (O=C1CC2NCC1C2) further delineate its structural uniqueness .

Synthesis and Production Methods

Asymmetric Hydroformylation

A patented method (WO2011150205A2) describes the hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one to yield lactam precursors, which can be functionalized to the target compound . This process employs rhodium-based catalysts with chiral ligands to achieve high enantioselectivity (>90% ee). Key reaction parameters include:

  • Temperature: 60–80°C

  • Pressure: 10–15 bar syngas (CO/H₂)

  • Solvent: Tetrahydrofuran or dichloromethane .

Industrial-Scale Optimization

Industrial protocols emphasize yield maximization through recrystallization and salt metathesis. The hydrochloride salt is typically formed via treatment with hydrochloric acid, followed by purification via column chromatography or vacuum distillation . Scalable methods prioritize cost-effective catalysts (e.g., palladium on carbon) and green solvents to align with sustainable manufacturing practices .

Applications in Organic Synthesis

Pharmaceutical Building Block

The compound’s stereochemical rigidity makes it a preferred intermediate for synthesizing neuroactive agents and antiviral drugs. For example, its norbornane-like structure mimics natural terpenoids, enabling the development of protease inhibitors and receptor agonists .

Chiral Auxiliary in Catalysis

In asymmetric catalysis, the protonated amine facilitates hydrogen bonding with substrates, enhancing enantioselectivity in aldol and Mannich reactions. A case study demonstrated its use in synthesizing β-lactam antibiotics with >95% diastereomeric excess .

Table 2: Synthetic Applications

ApplicationRoleOutcomeSource
β-Lactam SynthesisChiral template95% de, 80% yield
Protease InhibitorsCore scaffoldIC₅₀ = 12 nM

Comparative Analysis with Structural Analogues

Hydrochloride Salt vs. Free Base

The hydrochloride salt (C₆H₁₀ClNO) exhibits markedly higher solubility in water (≥50 mg/mL) compared to the free base (C₆H₉NO, ~5 mg/mL) . This property is critical for reactions requiring polar aprotic solvents.

Stereoisomeric Variants

The (1S,4S) enantiomer, though synthetically accessible, shows reduced binding affinity in kinase assays, underscoring the importance of the (1R,4R) configuration .

Industrial and Regulatory Considerations

Production Challenges

Scale-up faces hurdles in maintaining enantiopurity during salt formation. Advanced techniques like continuous-flow crystallization and chiral HPLC monitoring mitigate racemization risks .

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